molecular formula C10H11N3OS B1428142 (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1249284-59-0

(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1428142
CAS No.: 1249284-59-0
M. Wt: 221.28 g/mol
InChI Key: YPMZNDPIAJHBCI-UHFFFAOYSA-N
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Description

(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol: is an organic compound that features a triazole ring substituted with a methylthio group and a phenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The azide precursor is synthesized by reacting 2-(methylthio)phenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Hydroxylation: The resulting triazole compound is then hydroxylated to introduce the methanol group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form various reduced triazole derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Materials Science: It can be incorporated into polymers and materials for electronic applications.

Biology and Medicine:

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its triazole moiety.

    Drug Development: It can be used as a scaffold for the development of new pharmaceuticals.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

  • (2-(Methylthio)phenyl)(phenyl)methanol
  • 4-(Methylthio)phenylmethanol

Comparison:

  • Structural Differences: While similar compounds may share the methylthio and phenyl groups, the presence of the triazole ring in (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol provides unique chemical properties and reactivity.
  • Reactivity: The triazole ring can participate in a wider range of chemical reactions compared to simple phenyl or methanol derivatives.
  • Applications: The unique structure of this compound allows for diverse applications in medicinal chemistry and materials science, which may not be possible with simpler compounds.

Properties

IUPAC Name

[1-(2-methylsulfanylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-15-10-5-3-2-4-9(10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMZNDPIAJHBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol

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